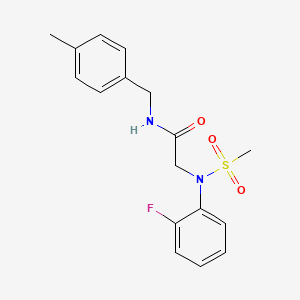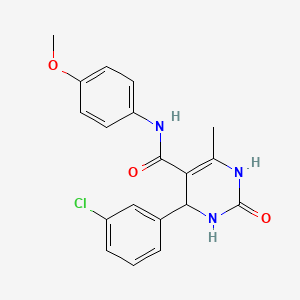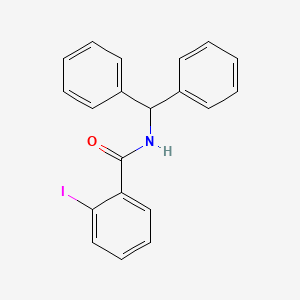
N~2~-(2-fluorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2-fluorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide, also known as FMAG, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
N~2~-(2-fluorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide is believed to exert its therapeutic effects through the inhibition of specific enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in regulating glucose and lipid metabolism.
Biochemical and physiological effects:
Studies have shown that N~2~-(2-fluorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide can reduce inflammation, inhibit tumor growth, and improve glucose and lipid metabolism in animal models. It has also been shown to have a low toxicity profile, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N~2~-(2-fluorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide is its relatively simple synthesis method, which allows for large-scale production. However, its low solubility in water can make it challenging to work with in certain experiments. Additionally, more research is needed to fully understand its pharmacokinetics and potential side effects.
Direcciones Futuras
There are several potential future directions for N~2~-(2-fluorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide research. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Researchers may also explore the use of N~2~-(2-fluorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, as well as to optimize its synthesis method for improved yield and purity.
In conclusion, N~2~-(2-fluorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide is a chemical compound with promising potential for therapeutic applications. Its synthesis method has been optimized, and it has been the subject of several scientific studies investigating its anti-inflammatory, anti-tumor, and anti-diabetic properties. While more research is needed to fully understand its mechanism of action and potential side effects, N~2~-(2-fluorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide represents a promising candidate for further investigation in the field of drug development.
Métodos De Síntesis
N~2~-(2-fluorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide can be synthesized through a multi-step process that involves the reaction of various chemicals, including 2-fluoroaniline, 4-methylbenzylamine, and methylsulfonyl chloride. The synthesis method has been optimized to improve the yield and purity of N~2~-(2-fluorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide, making it a viable option for research purposes.
Aplicaciones Científicas De Investigación
N~2~-(2-fluorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been investigated for its anti-inflammatory, anti-tumor, and anti-diabetic properties, among others. Researchers have also explored the use of N~2~-(2-fluorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide as a potential drug candidate for the treatment of various diseases, including cancer and diabetes.
Propiedades
IUPAC Name |
2-(2-fluoro-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c1-13-7-9-14(10-8-13)11-19-17(21)12-20(24(2,22)23)16-6-4-3-5-15(16)18/h3-10H,11-12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKVYDJEMUSEAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN(C2=CC=CC=C2F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2-fluorophenyl)-N-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B5157926.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5157928.png)

![2,2,2-trifluoroethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5157942.png)
![3-[4-(3,5-dinitrophenoxy)phenyl]-N-(2-thienylmethyl)propanamide](/img/structure/B5157948.png)



![N-benzyl-N'-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5157985.png)
![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-butenamide](/img/structure/B5157989.png)
![N-(3-acetylphenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5157995.png)
![5-{2-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5158004.png)
![bis[4'-propyl-1,1'-bi(cyclohexyl)-4-yl] spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B5158007.png)